molecular formula C12H7Cl2N5O2 B12599233 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide CAS No. 642085-78-7

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide

Cat. No.: B12599233
CAS No.: 642085-78-7
M. Wt: 324.12 g/mol
InChI Key: XRLKBIDENBPKHO-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is a chemical compound known for its unique structure and potential applications in various fields. It contains a pyrazine ring substituted with a 2,6-dichlorophenyl group and a carbonyl azide functional group. This compound is of interest due to its reactivity and potential use in organic synthesis and medicinal chemistry.

Properties

CAS No.

642085-78-7

Molecular Formula

C12H7Cl2N5O2

Molecular Weight

324.12 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carbonyl azide

InChI

InChI=1S/C12H7Cl2N5O2/c13-8-2-1-3-9(14)7(8)6-21-11-5-16-10(4-17-11)12(20)18-19-15/h1-5H,6H2

InChI Key

XRLKBIDENBPKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)C(=O)N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures are in place due to the potentially hazardous nature of azides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is unique due to its combination of a pyrazine ring, a 2,6-dichlorophenyl group, and a carbonyl azide functional group.

Biological Activity

5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is a synthetic organic compound notable for its unique structure that includes a pyrazine ring substituted with a 2,6-dichlorophenyl group and a carbonyl azide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications.

  • Chemical Formula : C₁₂H₇Cl₂N₅O₂
  • Molecular Weight : Approximately 324.12 g/mol
  • CAS Number : 642085-78-7

The biological activity of this compound is primarily attributed to the reactivity of its carbonyl azide functional group. This group can participate in various chemical reactions, allowing the compound to form covalent bonds with biological molecules. Such interactions may lead to the development of novel therapeutic agents targeting specific biological pathways.

Biological Activity Overview

Research indicates that pyrazine derivatives have widespread bioactivities, particularly in the treatment of cancer. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

A significant focus has been on the compound's potential to induce apoptosis (programmed cell death) in cancer cells. For example, studies involving similar pyrazine derivatives have demonstrated their ability to inhibit cell proliferation and induce apoptosis in human leukemia K562 cells:

  • Cell Viability : Treatment with various concentrations (20-120 μM) resulted in a reduction of cell viability, with an IC₅₀ value observed at approximately 25 μM after 72 hours.
  • Apoptosis Induction : Morphological assessments and assays such as Annexin-V/PI staining revealed increased apoptotic activity over time.
  • Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the G₀/G₁ phase, leading to an increase in sub-G₁ cell populations indicative of apoptosis.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and may improve binding affinity to biological targets compared to other pyrazine derivatives.

Compound NameStructural FeaturesBiological Activity
5-(Phenoxymethyl)pyrazineContains a phenoxy groupDifferent solubility and reactivity
5-(Chloromethyl)pyrazineSubstituted with a chloromethyl groupUnique reactivity profile
3-Amino-5-(4-chlorophenyl)pyrazineAmino substitution at position 3Potentially increased biological activity
4-(Trifluoromethyl)pyrazineContains a trifluoromethyl groupUnique electronic properties

Case Studies

Several studies have investigated the effects of pyrazine derivatives on various cancer cell lines:

  • K562 Cells : As noted earlier, treatment with compounds similar to this compound resulted in significant reductions in viability and induction of apoptosis.
  • HeLa Cells : Additional studies on cervical carcinoma cells indicated that certain pyrazine derivatives could also inhibit proliferation effectively, suggesting broad potential against multiple cancer types.

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